2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(55)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate is a complex organic compound with a unique structure that includes a benzimidazole core, a piperidine ring, and a spirocyclic dioxaspiro undecane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate typically involves multi-step organic synthesis. The process starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the spirocyclic dioxaspiro undecane moiety. The final step involves the formation of the (E)-2-butenedioate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Spirocyclic Compounds: Molecules with spirocyclic structures similar to the dioxaspiro undecane moiety.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(5-methyl-1,4-dioxaspiro(5.5)undec-3-ylmethyl)-4-piperidinyl)-, (E)-2-butenedioate is unique due to its combination of structural features, including the benzimidazole core, piperidine ring, and spirocyclic dioxaspiro undecane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
97306-32-6 |
---|---|
Molekularformel |
C27H37N3O7 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[1-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H33N3O3.C4H4O4/c1-17-23(11-5-2-6-12-23)28-16-19(29-17)15-25-13-9-18(10-14-25)26-21-8-4-3-7-20(21)24-22(26)27;5-3(6)1-2-4(7)8/h3-4,7-8,17-19H,2,5-6,9-16H2,1H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
UKBRROKAUFSSPR-WLHGVMLRSA-N |
Isomerische SMILES |
CC1C2(CCCCC2)OCC(O1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1C2(CCCCC2)OCC(O1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.